Welcome to the BenchChem Online Store!
molecular formula C9H4F3N B8732325 5,6,7-Trifluoro-isoquinoline

5,6,7-Trifluoro-isoquinoline

Cat. No. B8732325
M. Wt: 183.13 g/mol
InChI Key: WAKOKPIOTSYDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08710228B2

Procedure details

Cyclisation of N-(2,2-dimethoxy-ethyl)-4-methyl-N-(3,4,5-trifluoro-benzyl)-benzene-sulfonamide (100) by the method described for 6-fluoro-isoquinoline (5) gave the desired isoquinoline, which was isolated as trifluoro acetate after final purification by prep. HPLC. Rt=1.15 min (Method #1). Detected mass: 184.0 (M+H+).
Name
N-(2,2-dimethoxy-ethyl)-4-methyl-N-(3,4,5-trifluoro-benzyl)-benzene-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][N:5]([CH2:16][C:17]1[CH:22]=[C:21]([F:23])[C:20]([F:24])=[C:19]([F:25])[CH:18]=1)S(C1C=CC(C)=CC=1)(=O)=O.FC1C=C2C(=CC=1)C=NC=C2>>[F:25][C:19]1[C:20]([F:24])=[C:21]([F:23])[CH:22]=[C:17]2[C:18]=1[CH:3]=[CH:4][N:5]=[CH:16]2

Inputs

Step One
Name
N-(2,2-dimethoxy-ethyl)-4-methyl-N-(3,4,5-trifluoro-benzyl)-benzene-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN(S(=O)(=O)C1=CC=C(C=C1)C)CC1=CC(=C(C(=C1)F)F)F)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=CN=CC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CN=CC2=CC(=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.